molecular formula C11H19N5O2 B2834850 tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate CAS No. 2228572-07-2

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate

Cat. No.: B2834850
CAS No.: 2228572-07-2
M. Wt: 253.306
InChI Key: BYNPVVICUPQAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of azetidine and triazole rings

Preparation Methods

The synthesis of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

Properties

IUPAC Name

tert-butyl 3-(5-amino-1-methyl-1,2,4-triazol-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-5-7(6-16)8-13-9(12)15(4)14-8/h7H,5-6H2,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNPVVICUPQAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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